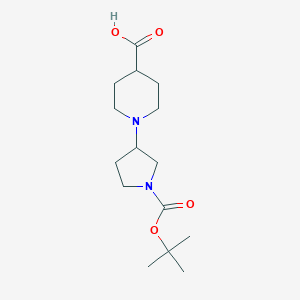
Acide 3-bromo-1H-indole-4-carboxylique
Vue d'ensemble
Description
3-Bromo-1H-indole-4-carboxylic acid is a useful research chemical used as a building block in a variety of chemical synthesis . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
Indole derivatives are prevalent moieties present in selected alkaloids . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular weight of 3-Bromo-1H-indole-4-carboxylic acid is 240.06 . The InChI code is 1S/C9H6BrNO2/c10-6-4-11-7-3-1-2-5 (8 (6)7)9 (12)13/h1-4,11H, (H,12,13) and the InChI key is ODMUJAAPJVSJQE-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
The melting point of a similar compound, 1H-Indole-3-carboxylic acid, is 238-240℃ (dec.) and the boiling point is 240°C (lit.) .Applications De Recherche Scientifique
Agents antiviraux
Acide 3-bromo-1H-indole-4-carboxylique: les dérivés ont été synthétisés et testés pour leurs propriétés antivirales. Par exemple, certains dérivés de l'indole ont montré une activité inhibitrice contre le virus de la grippe A et le virus Coxsackie B4 . Le noyau indole est un pharmacophore clé dans ces composés, contribuant à leur capacité à se lier avec une forte affinité aux cibles virales et à inhiber la réplication.
Activité anti-VIH
Les dérivés de l'indole ont également été explorés pour leur potentiel dans le traitement du VIH. Des composés ayant une structure de base indole ont été criblés pour leur capacité à inhiber la réplication des souches VIH-1 et VIH-2 dans les cellules infectées de manière aiguë . La présence du système cyclique indole dans ces molécules est cruciale pour leur interaction avec les composants viraux.
Applications anticancéreuses
L'échafaudage indole est présent dans de nombreuses molécules médicamenteuses synthétiques qui présentent une activité anticancéreuse. Les chercheurs se sont intéressés à la synthèse d'une variété de dérivés de l'indole pour cribler différentes activités pharmacologiques, y compris les propriétés anticancéreuses . This compound peut servir de précurseur dans la synthèse de ces composés bioactifs.
Propriétés antimicrobiennes
Les dérivés de l'indole, y compris ceux dérivés de This compound, ont été étudiés pour leurs activités antimicrobiennes. Ces composés peuvent être efficaces contre un large spectre de micro-organismes, offrant une utilisation potentielle dans le traitement des infections bactériennes .
Anti-inflammatoire et antioxydant
Le noyau indole s'est avéré posséder des activités anti-inflammatoires et antioxydantes. Cela rend les dérivés de l'indole précieux dans le développement de nouveaux agents thérapeutiques pour les maladies où l'inflammation et le stress oxydatif jouent un rôle important .
Effets neuroprotecteurs
Les composés indoliques se sont montrés prometteurs en tant qu'agents neuroprotecteurs. Ils peuvent offrir un potentiel thérapeutique pour les maladies neurodégénératives en protégeant les cellules neuronales des dommages et en soutenant la fonction neuronale .
Mécanisme D'action
- The primary target of 3-Bromo-1H-indole-4-carboxylic acid is likely a specific protein or enzyme within the biological system. Unfortunately, I couldn’t find specific information on its exact target. However, indole derivatives, in general, have been associated with various biological activities due to their interactions with receptors and enzymes .
- Without specific data, we can’t pinpoint exact pathways. However, indole derivatives have been reported to impact pathways related to inflammation, cell proliferation, and signal transduction .
Target of Action
Biochemical Pathways
Safety and Hazards
While specific safety data for 3-Bromo-1H-indole-4-carboxylic acid was not found, similar compounds like 1H-Indole-2-carboxylic acid are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also harmful if swallowed or in contact with skin .
Orientations Futures
Indole-3-carboxylic acid derivatives have shown potential as herbicides . They have exhibited good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape and monocotyledonous barnyard grass . This expands the range of auxin chemistry for the development of new auxin mimic herbicides .
Propriétés
IUPAC Name |
3-bromo-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-4-11-7-3-1-2-5(8(6)7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMUJAAPJVSJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700192 | |
| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186663-26-2 | |
| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



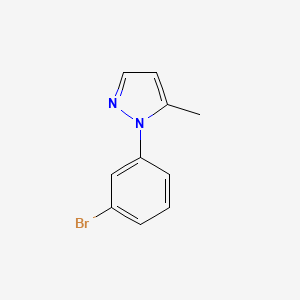
![3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1524603.png)
![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1524605.png)

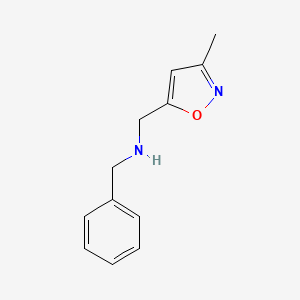

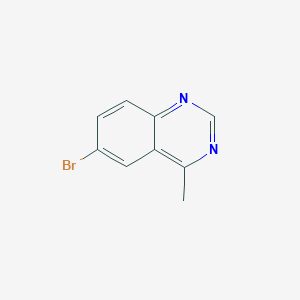

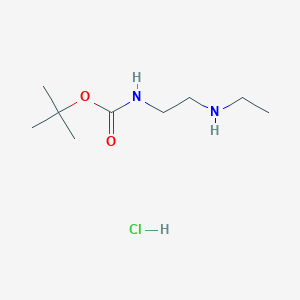
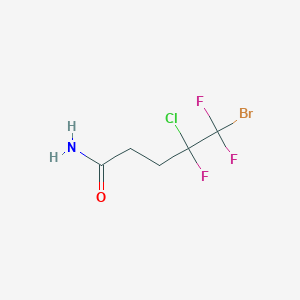
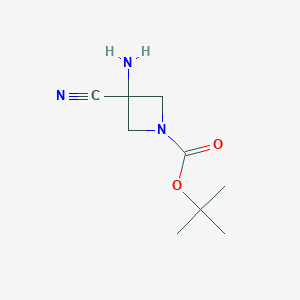
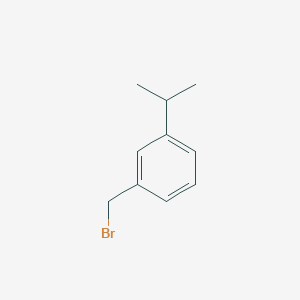
![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)
